molecular formula C9H10N2O2 B14863048 6-(Pyridin-2-yl)morpholin-3-one

6-(Pyridin-2-yl)morpholin-3-one

Cat. No.: B14863048
M. Wt: 178.19 g/mol
InChI Key: AOELPSAWLGSXJP-UHFFFAOYSA-N
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Description

6-(Pyridin-2-yl)morpholin-3-one is a heterocyclic compound that features both a pyridine ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-2-yl)morpholin-3-one typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the use of cyclopentanone oxime and 1-fluoro-4-nitrobenzene through a series of steps including rearrangement, condensation, and nucleophilic substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-yl)morpholin-3-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include organoiodine reagents for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-(Pyridin-2-yl)morpholin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyridin-2-yl)morpholin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(Pyridin-2-yl)morpholin-3-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the pyridine and morpholine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-pyridin-2-ylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9-6-13-8(5-11-9)7-3-1-2-4-10-7/h1-4,8H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOELPSAWLGSXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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